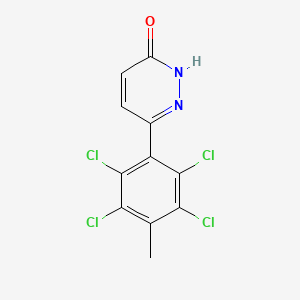

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one

Description

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a pyridazinone core substituted with a tetrachloro-methylphenyl group. This compound belongs to a broader class of pyridazinones, which are heterocyclic structures studied extensively for their pharmacological and agrochemical properties. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared by reacting halides with pyridazinone precursors in the presence of potassium carbonate . The tetrachloro-methylphenyl substituent likely imparts unique steric and electronic properties, influencing its biological activity and physicochemical behavior.

Properties

CAS No. |

92681-12-4 |

|---|---|

Molecular Formula |

C11H6Cl4N2O |

Molecular Weight |

324.0 g/mol |

IUPAC Name |

3-(2,3,5,6-tetrachloro-4-methylphenyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H6Cl4N2O/c1-4-8(12)10(14)7(11(15)9(4)13)5-2-3-6(18)17-16-5/h2-3H,1H3,(H,17,18) |

InChI Key |

OZQDJGPNHQKXRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the reaction of 2,3,5,6-tetrachloro-4-methylphenyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for the preparation of starting materials, the main reaction, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazinones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridazinone derivatives differ primarily in the substituents on the aryl group and the pyridazinone ring. Key structural analogs include:

- Diclomezine (6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one): A fungicidal compound with a dichloro-methylphenyl group. The smaller dihedral angle (8.6°) between its aromatic rings compared to 6-phenyl-3(2H)-pyridazinone (18.0°) enhances planarity, stabilizing intermolecular interactions like N–H···O hydrogen bonds and π–π stacking .

- 6-(4-Chloro/methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-ones : These derivatives exhibit anticonvulsant activity, with methyl-substituted analogs (e.g., 3d) showing superior efficacy to chloro-substituted counterparts (e.g., 3j) in isoniazid-induced convulsion models .

- 6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one : Features electron-withdrawing (fluoro) and electron-donating (methoxy) groups, resulting in a lower logP (2.18) compared to highly halogenated derivatives, which may improve aqueous solubility .

Physicochemical Properties

The substituents significantly influence lipophilicity, solubility, and molecular interactions:

*Estimated based on halogen content. †Similarity score from .

Stability and Intermolecular Interactions

- Hydrogen Bonding : Diclomezine forms N–H···O hydrogen-bonded dimers, critical for crystal stability . In contrast, less halogenated analogs (e.g., 6-phenyl derivatives) rely on weaker van der Waals forces.

- Halogen Effects: Tetrachloro substitution increases molecular rigidity and resistance to metabolic degradation compared to mono- or di-chloro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.